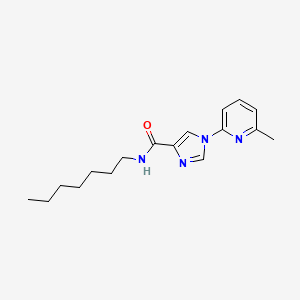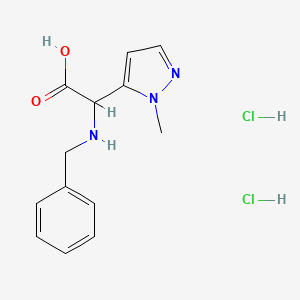
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide and its derivatives are subjects of interest due to their diverse potential applications in scientific research. These compounds, characterized by the presence of a cyclohexanecarboxamide moiety, have been synthesized and explored for various biological activities. For instance, a study on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with phenyl, chlorophenyl, methoxyphenyl, and naphthalen-1yl substituents, has been conducted. These compounds were synthesized and characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, demonstrating the versatility of the cyclohexanecarboxamide framework in chemical synthesis and the potential for further functionalization (Özer et al., 2009).
Antimicrobial Activity
The exploration of novel compounds for antimicrobial applications is crucial due to the rising resistance to existing antibiotics. Thiazole derivatives, such as those synthesized from cyclohexanecarboxamide frameworks, have been investigated for their antimicrobial potential. Studies have shown that certain synthesized compounds exhibit promising activity against various bacterial strains, highlighting their potential as lead compounds for the development of new antimicrobial agents. This includes research on thiazoles as corrosion inhibitors of copper, suggesting their broader application in protecting materials from microbial-induced corrosion (Farahati et al., 2019).
Anticancer Evaluation
The search for effective anticancer agents remains a priority in pharmaceutical research. Compounds featuring the cyclohexanecarboxamide moiety, particularly those synthesized via microwave-assisted methods, have been evaluated for their anticancer activity. This includes the examination of Schiff’s bases containing thiadiazole scaffolds and benzamide groups, which demonstrated significant in vitro anticancer activity against various human cancer cell lines. Such studies underscore the importance of cyclohexanecarboxamide derivatives in the development of novel anticancer therapies (Tiwari et al., 2017).
Direcciones Futuras
Thiazoles have shown diverse biological activities, making them a promising scaffold for the development of new therapeutic agents . Future research could focus on the design and development of different thiazole derivatives, including “N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide”, to explore their potential therapeutic applications.
Propiedades
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-15-9-8-13(10-16(15)23-2)14-11-24-18(19-14)20-17(21)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGSMWBTNICDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2926338.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2926339.png)


![8'-Fluoro-6'-methyl-5',6'-dihydrospiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B2926345.png)
![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-ynamide](/img/structure/B2926346.png)
![benzyl (2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2926349.png)



![N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2926354.png)
![3-Amino-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propanoic acid](/img/structure/B2926355.png)
![1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2926357.png)
methanone O-isopropyloxime](/img/structure/B2926360.png)
